Sanguinarine nitrate

Description

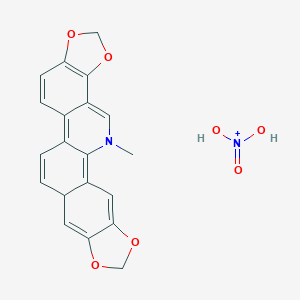

Structure

3D Structure of Parent

Properties

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.NO3/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;2-1(3)4/h2-8H,9-10H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKBIPRGKKUAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2447-54-3 (Parent) | |

| Record name | Sanguinarine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80197184 | |

| Record name | Sanguinarine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4752-86-7 | |

| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4752-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguinarine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOP122S791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The distinct chemical and physical properties of Sanguinarine (B192314) nitrate (B79036) are fundamental to its identification and application in research.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄N₂O₇ | biosynth.comnih.gov |

| Molecular Weight | 394.3 g/mol | biosynth.comnih.gov |

| Appearance | White to off-white powder | lktlabs.com |

| Melting Point | 266 °C (for parent compound Sanguinarine) | nih.gov |

| Solubility | Soluble in methanol (B129727) and DMSO; slightly soluble in water. | lktlabs.com |

| CAS Number | 4752-86-7 | biosynth.comnih.gov |

Note: The melting point listed is for the parent compound, sanguinarine. Data for the nitrate salt is not specified in the reviewed literature.

Chemical Modifications and Structure Activity Relationship Sar of Sanguinarine and Its Derivatives

Chemical Derivatization Strategies of Sanguinarine (B192314) Nitrate (B79036) Analogues

The chemical structure of sanguinarine features a planar, polycyclic aromatic system with a positively charged quaternary nitrogen atom in the iminium form, which is in equilibrium with a neutral, non-planar alkanolamine form. nih.govsci-hub.se This inherent reactivity and structural flexibility provide multiple avenues for chemical modification. Derivatization strategies primarily focus on the C-6 position, the iminium bond (C=N+), and the substituents on the aromatic rings. mdpi.comresearchgate.net

Common derivatization approaches include:

Nucleophilic Addition to the C=N+ bond: The electrophilic nature of the iminium bond allows for the addition of various nucleophiles. This strategy has been employed to introduce diverse functional groups at the C-6 position. For instance, reaction with nucleophiles like cyanide or alkoxides leads to the formation of 6-cyano or 6-alkoxy dihydro-derivatives, respectively. mdpi.commdpi.com These modifications can alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

Reduction and Oxidation: The C=N+ bond can be reduced to form dihydrosanguinarine (B1196270), a less toxic precursor. researchgate.netwikipedia.org Conversely, oxidation reactions can also be employed to modify the scaffold.

Modifications of Aromatic Ring Substituents: The sanguinarine skeleton contains methylenedioxy groups at the C-7/C-8 and C-2/C-3 positions. unifi.itplos.org Strategies involving the modification or replacement of these groups can impact the molecule's interaction with biological targets. For example, the synthesis of analogues with different substitution patterns on the aromatic rings has been explored to investigate their influence on cytotoxicity and other biological effects. mdpi.com

Synthesis of Structurally Simplified Analogues: To identify the key pharmacophoric elements, researchers have synthesized simplified analogues that retain certain structural features of sanguinarine. For example, 1-cyano-2-aryl-1,2,3,4-tetrahydroisoquinolines have been developed as structurally simpler analogues of 6-cyano dihydrosanguinarine to evaluate their anticancer potential. nih.gov

Biosynthetic Engineering: Advances in synthetic biology have enabled the production of sanguinarine and its halogenated derivatives in engineered yeast strains. repec.orggenscript.com.cn This approach allows for the introduction of novel functionalities, such as fluorine atoms, into the sanguinarine scaffold, opening new avenues for SAR studies. repec.org

These derivatization strategies have led to the creation of a diverse library of sanguinarine analogues, which are instrumental in elucidating the relationship between chemical structure and biological function.

Structure-Activity Relationship (SAR) Analysis of Sanguinarine and its Analogues

SAR studies are crucial for understanding how the chemical structure of sanguinarine and its derivatives correlates with their biological activities. These studies help in identifying the key structural features responsible for efficacy and provide a rational basis for the design of more potent and selective therapeutic agents.

Recent research has provided significant insights into the SAR of sanguinarine, particularly concerning its anticancer and antimicrobial activities. plos.orgmdpi.com

The biological activity of sanguinarine derivatives is significantly influenced by specific structural components of the molecule. Key moieties that have been extensively studied for their impact on efficacy include:

The Iminium (C=N+) Moiety: The positively charged iminium bond is a critical determinant for the biological activity of sanguinarine, particularly its antimicrobial effects. researchgate.netmdpi.complos.org The planarity and positive charge of the iminium form are believed to facilitate intercalation into DNA and RNA, a key mechanism of its cytotoxic action. nih.govresearchgate.net Derivatives where this bond is reduced, such as dihydrosanguinarine, generally exhibit lower toxicity. wikipedia.org

Substituents at the C-6 Position: The introduction of different groups at the C-6 position has a profound effect on the biological activity. For example, the addition of cyano and malonic ester groups at this position has been shown to result in stronger antileukemia activity compared to the parent compound. mdpi.com In contrast, the introduction of hydroxyethyl (B10761427) or acetonyl groups at the same position leads to weaker or no inhibitory activity. mdpi.com This highlights the importance of the nature of the substituent at C-6 in modulating the cytotoxic potential.

The Methylenedioxy Groups: The methylenedioxy groups on the aromatic rings also play a crucial role. Studies comparing sanguinarine with its analogue chelerythrine (B190780) (which has methoxy (B1213986) groups instead of a methylenedioxy group at C-7 and C-8) have shown that sanguinarine exhibits a broader antibacterial spectrum. plos.org Furthermore, the presence of the electron-donating 7,8-methylenedioxy group in sanguinarine derivatives has been linked to higher cytotoxicity compared to analogues lacking this feature. researchgate.net The benzo researchgate.netCurrent time information in Bangalore, IN.dioxole group has been noted to promote interactions with G-quadruplex structures in human telomeric DNA. unifi.itmdpi.com

The following table summarizes the observed effects of specific structural modifications on the biological activity of sanguinarine analogues:

| Structural Modification | Position(s) | Observed Effect on Biological Activity | Reference(s) |

| Reduction of Iminium Bond | C=N+ | Decreased toxicity and antimicrobial activity. | researchgate.netwikipedia.org |

| Addition of Cyano Group | C-6 | Enhanced antileukemia activity. | mdpi.comnih.gov |

| Addition of Malonic Ester Groups | C-6 | Enhanced antileukemia activity. | mdpi.com |

| Addition of Hydroxyethyl/Acetonyl Groups | C-6 | Weak or no inhibitory activity against leukemia cells. | mdpi.com |

| Presence of Methylenedioxy Group | C-7, C-8 | Broader antibacterial spectrum and higher cytotoxicity. | plos.orgresearchgate.net |

| Replacement with Methoxy Groups | C-7, C-8 | Narrower antibacterial spectrum compared to sanguinarine. | plos.org |

These findings underscore the intricate relationship between the specific chemical features of sanguinarine derivatives and their resulting biological efficacy.

Computational modeling has become an indispensable tool in the SAR analysis of sanguinarine and its derivatives. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the design of new, more effective compounds. biointerfaceresearch.comemerginginvestigators.org

Molecular docking studies have been employed to predict the binding affinity of sanguinarine derivatives to various biological targets. For instance, docking studies have shown that 8-hydroxydihydrosanguinarine, a derivative of sanguinarine, exhibits strong binding affinity to the S protein and main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net These computational predictions help in identifying promising candidates for further experimental validation. Docking studies have also been used to investigate the interaction of sanguinarine with acetylcholinesterase, suggesting it as a potential target. researchgate.net

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com These models can be used to predict the activity of newly designed analogues before their synthesis, thus saving time and resources. For example, a multiple linear regression model has been used to analyze the biological activity of sanguinarine derivatives against the Dengue virus NS2B/NS3 and NS1 proteases. biointerfaceresearch.com

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its target protein over time. MD simulations have been used to study the structural perturbations in target proteins upon binding of sanguinarine derivatives. For example, simulations have shown that 8-hydroxydihydrosanguinarine can cause structural distortions in the α-helix of the Mpro and the receptor-binding domain (RBD) of the S protein of SARS-CoV-2. nih.gov

Computational approaches have also been used to investigate the mechanism of action of sanguinarine at a molecular level. For instance, computational studies have explored the photogeneration of sanguinarine from dihydrosanguinarine and its potential as a photosensitizer in photodynamic therapy. mdpi.com These studies provide a deeper understanding of the physicochemical properties that contribute to its therapeutic effects.

The integration of these computational methods into SAR studies accelerates the drug discovery process by enabling a more rational and targeted approach to the design and optimization of sanguinarine-based therapeutic agents.

Nucleic Acid Interactions

Sanguinarine exists in two pH-dependent forms: a charged iminium form and an uncharged alkanolamine form. nih.gov The iminium form is considered the biologically active moiety that directly interacts with nucleic acids. nih.gov This interaction is a cornerstone of its mechanism of action, leading to significant downstream cellular consequences. ontosight.ai

DNA Intercalation and Binding Dynamics

The planar structure of the sanguinarine molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govontosight.ai This interaction is a primary mode of its binding to DNA and has been compared to that of known intercalating agents like daunorubicin (B1662515) and doxorubicin. nih.gov

The binding of sanguinarine to DNA is a thermodynamically complex process influenced by factors such as ionic strength and base composition. nih.gov Spectrophotometric and spectrofluorimetric studies have been employed to characterize these interactions. nih.govnih.gov

The binding affinity of sanguinarine for DNA is sensitive to the concentration of ions in the medium. For instance, as the sodium ion concentration increases, the binding constant decreases. nih.gov This suggests that electrostatic interactions play a role in the binding process.

Thermodynamic parameters reveal that the binding mechanism is also dependent on the DNA sequence. The interaction with natural DNAs and those rich in adenine-thymine (AT) pairs is characterized by a negative enthalpy change (exothermic) and a positive entropy change, which is entropically favorable. nih.govresearchgate.net Conversely, binding to guanine-cytosine (GC) rich regions is driven by negative changes in both enthalpy and entropy. nih.govresearchgate.net

Table 1: Thermodynamic Parameters of Sanguinarine Binding to DNA

| Parameter | Condition | Value Range |

|---|---|---|

| Binding Constant (M⁻¹) | 20°C, varying sodium ion concentration (0.005 M to 0.5 M) | 1.8 x 10⁵ to 1.85 x 10⁶ |

| Binding Free Energy (kcal mol⁻¹) | Increasing sodium ion concentration | -8.47 to -7.1 |

| Binding Enthalpy (kcal mol⁻¹) | Increasing sodium ion concentration | -6.35 to -2.62 |

| Binding Entropy (cal K⁻¹ mol⁻¹) | Increasing sodium ion concentration | +7.22 to +15.3 |

| Binding Free Energy (kcal mol⁻¹) | Increasing GC content | -7.28 to -8.58 |

| Binding Enthalpy (kcal mol⁻¹) | Increasing GC content | -0.46 to -14.31 |

| Binding Entropy (cal K⁻¹ mol⁻¹) | Increasing GC content | +23.3 to -19.56 |

This data is compiled from studies on natural and synthetic DNA duplexes. nih.gov

Sanguinarine exhibits a preference for certain DNA sequences, particularly those with alternating purine-pyrimidine bases. researchgate.net Studies have shown a high affinity for alternating GC sequences, followed by alternating AT sequences. researchgate.net This specificity suggests that the local DNA structure influences the stability of the sanguinarine-DNA complex.

The binding of sanguinarine induces conformational changes in the DNA structure. nih.gov Circular dichroism spectroscopy has shown perturbations in the DNA spectrum upon sanguinarine binding. nih.govacs.org X-ray diffraction studies of a sanguinarine-DNA complex revealed a non-classical intercalation site, where the sanguinarine molecule is stacked between six bases. researchgate.net This interaction can cause the DNA to undergo structural transitions. For example, sanguinarine can convert left-handed Z-DNA and protonated DNA forms back to the right-handed B-form. researchgate.net

Impact on DNA Replication and Repair Pathways

The presence of sanguinarine can disrupt various DNA repair mechanisms. These pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are essential for correcting DNA damage from both internal and external sources. journalmeddbu.compressbooks.pub By binding to DNA, sanguinarine can hinder the recognition of damage and the subsequent recruitment of repair proteins. nih.gov For example, it has been shown to deplete nuclear topoisomerase II, an enzyme crucial for reconnecting DNA strand breaks. nih.gov The stalling of replication forks at sites of sanguinarine-DNA adducts can trigger cellular responses that may involve homologous recombination (HR) pathways to bypass the lesion. mdpi.comfrontiersin.org

Effects on Transcription

Furthermore, sanguinarine has been shown to modulate the activity of specific transcription factors. It is a potent inhibitor of Nuclear Factor-kappaB (NF-κB) activation. nih.govresearchgate.net Sanguinarine achieves this not by preventing NF-κB from binding to DNA, but by inhibiting the upstream signaling pathway that leads to its activation. nih.gov Specifically, it blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the active p65 subunit to the nucleus. nih.gov

Sanguinarine also affects the transcription of specific genes involved in critical cellular processes. For instance, it has been shown to inhibit the secretion and expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.gov This inhibition occurs at the transcriptional level, with sanguinarine reducing VEGF promoter activity. nih.gov

Protein and Enzyme Modulation

Beyond its direct interactions with nucleic acids, sanguinarine influences a broad range of proteins and enzymes, contributing to its pleiotropic cellular effects. nih.gov

Proteomic analyses have revealed that sanguinarine can alter the expression levels of a significant number of proteins involved in various cellular processes, with a notable impact on cellular metabolism. nih.gov One of the most affected molecular pathways is protein ubiquitination. nih.gov

Sanguinarine is known to inhibit the activation of several key signaling proteins. It has been shown to block the phosphorylation of Akt and p38, two important kinases in the VEGF signaling pathway. nih.gov It also inhibits the activation of mitogen-activated protein kinase (MAPK), which in turn alters the synthesis and release of inflammatory mediators. researchgate.net

Table 2: Key Proteins and Enzymes Modulated by Sanguinarine

| Protein/Enzyme | Effect of Sanguinarine | Cellular Process Affected |

|---|---|---|

| Topoisomerase II | Depletion | DNA repair, replication |

| NF-κB (p65) | Inhibition of nuclear translocation | Transcription, inflammation |

| IκBα | Inhibition of phosphorylation and degradation | NF-κB signaling |

| VEGF | Inhibition of expression and secretion | Angiogenesis |

| Akt (Ser473) | Reduction/blockage of phosphorylation | Cell survival, proliferation |

| p38 (Tyr182) | Reduction/blockage of phosphorylation | Stress response, inflammation |

| MAPK | Inhibition of activation | Inflammation, cell signaling |

This table summarizes findings from multiple preclinical studies. nih.govnih.govresearchgate.netnih.gov

The ability of sanguinarine to interact with and modulate a wide array of molecular targets underscores the complexity of its biological activity. These interactions, from DNA intercalation to the inhibition of key signaling enzymes, collectively contribute to its observed effects in preclinical models.

Interaction with Transmembrane Proteins, e.g., Na+-K+-ATPase

A primary mechanism of action for sanguinarine is its interaction with the Na+-K+-ATPase transmembrane protein. ncats.io This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions.

Sanguinarine's binding to the Na+-K+-ATPase pump disrupts this essential ion transport. researchgate.net This interference with the pump's activity can lead to a cascade of downstream effects, ultimately contributing to cell death. ncats.io The inhibition of Na+-K+-ATPase by compounds like sanguinarine is a known mechanism of toxicity. researchgate.net

Table 1: Sanguinarine Nitrate Interaction with Na+-K+-ATPase

| Feature | Description |

| Target | Na+-K+-ATPase (Sodium-Potassium Pump) ncats.io |

| Mechanism | Inhibition of the pump's ion transport function. researchgate.net |

| Consequence | Disruption of cellular ion homeostasis, leading to cell death. ncats.io |

Inhibition and Modulation of Key Cellular Signaling Pathways

This compound exerts significant influence over several key intracellular signaling pathways that are fundamental to cell proliferation, survival, and inflammation. biosynth.com

Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govmedicinacomplementar.com.br The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival. nih.govmedicinacomplementar.com.br

Preclinical studies have shown that sanguinarine can suppress the activation of NF-κB induced by various stimuli, including tumor necrosis factor (TNF). nih.gov The mechanism of this inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of its target genes. nih.gov Research in a mouse model of ulcerative colitis has also suggested that sanguinarine can inhibit the NF-κB pathway in colon tissue. nih.gov

Table 2: this compound's Modulation of the NF-κB Pathway

| Aspect | Finding |

| Overall Effect | Potent inhibitor of NF-κB activation. researchgate.netnih.gov |

| Mechanism | Blocks phosphorylation and degradation of IκBα. nih.gov |

| Downstream Effect | Inhibits translocation of the p65 subunit to the nucleus. nih.gov |

| Context | Observed in various preclinical models, including human myeloid cells and mouse colon tissue. nih.govnih.gov |

The Akt (also known as Protein Kinase B) signaling pathway is a central node in cellular signaling, governing cell survival, growth, and proliferation. nih.gov Sanguinarine has been demonstrated to modulate this pathway. biosynth.com

Specifically, sanguinarine has been shown to inhibit the phosphorylation of Akt that is induced by vascular endothelial growth factor (VEGF). nih.gov By preventing the activation of Akt, sanguinarine can interfere with the pro-survival and pro-angiogenic signals mediated by this pathway. nih.gov This inhibitory action on Akt phosphorylation is considered a key part of sanguinarine's anti-angiogenic effects. nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription. nih.gov This pathway is involved in processes such as immunity, cell division, and cell death. mdpi.com

Preclinical studies have implicated the JAK/STAT pathway in the pathogenesis of various conditions, and its components are considered therapeutic targets. oncotarget.com While direct mechanistic studies on this compound's interaction with the JAK/STAT pathway are an area of ongoing investigation, the modulation of related inflammatory and proliferative pathways suggests potential crosstalk. For instance, the JAK/STAT pathway can directly activate the MAPK and mTOR pathways, both of which are influenced by sanguinarine. oncotarget.com

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates the cell cycle and is fundamental for cellular quiescence, proliferation, and cancer. oncotarget.comscientificarchives.com

Sanguinarine's inhibitory effect on Akt, as mentioned previously, is a key interaction point with this pathway. nih.gov By inhibiting Akt phosphorylation, sanguinarine disrupts the downstream signaling cascade that includes the mammalian target of rapamycin (B549165) (mTOR). oncotarget.comexplorationpub.com The PI3K/Akt/mTOR pathway is frequently hyperactivated in various diseases, and its inhibition is a significant area of therapeutic research. glowm.com The crosstalk between this pathway and others, such as the MAPK pathway, is extensive, and dual inhibition is often explored in preclinical models. plos.org

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. nih.gov This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. researchgate.net

Preclinical findings have demonstrated that sanguinarine can potently inhibit the activation of the MAPK pathway. researchgate.net This inhibition alters the synthesis and release of inflammatory mediators. researchgate.net The suppression of MAPK activation by sanguinarine suggests its potential as an anti-inflammatory agent. researchgate.net The MAPK signaling pathway is a known therapeutic target in various diseases, and natural products are being investigated for their ability to modulate its activity. nih.gov

Table 3: Overview of this compound's Effects on Key Signaling Pathways

| Pathway | Effect of this compound | Key Molecular Events |

| NF-κB | Inhibition | Prevents IκBα phosphorylation and degradation. nih.gov |

| Akt | Inhibition | Inhibits VEGF-induced Akt phosphorylation. nih.gov |

| JAK/STAT | Potential Interaction | Crosstalk with other modulated pathways like MAPK and mTOR. oncotarget.com |

| PI3K/Akt/mTOR | Inhibition | Disrupts the pathway through inhibition of Akt. nih.govexplorationpub.com |

| MAPK | Inhibition | Inhibits activation, altering inflammatory mediator synthesis. researchgate.net |

Wnt/β-catenin Signaling Modulation

Sanguinarine has been shown to suppress the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is often deregulated in diseases like cancer. nih.govoncotarget.com In preclinical studies involving colorectal carcinoma cells, sanguinarine demonstrated an ability to negatively impact the Wnt/β-catenin pathway. nih.gov This was observed both in vitro and in vivo, where treatment with sanguinarine led to a decrease in markers associated with this signaling cascade. nih.gov The suppression of the Wnt/β-catenin pathway by sanguinarine is linked to the prevention of epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. nih.gov By inhibiting this pathway, sanguinarine may contribute to reducing the migratory and metastatic potential of cancer cells. nih.gov

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. oncotarget.com Its aberrant activation can lead to the accumulation of β-catenin in the nucleus, which then promotes the transcription of oncogenes. oncotarget.com Natural compounds are being investigated for their potential to modulate this pathway for therapeutic purposes. mdpi.comnih.gov

Direct Enzyme Inhibition and Activation

This compound has been identified as an inhibitor and, in some cases, an activator of several key enzymes, highlighting its diverse molecular interactions.

Sanguinarine has demonstrated inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.netmdpi.com A screening of numerous drugs and natural products identified sanguinarine as an inhibitor of HIV protease, with a half-maximal inhibitory concentration (IC50) of approximately 13 µM in vitro. researchgate.net HIV-1 RT is a multifunctional enzyme with both DNA polymerase and ribonuclease H (RNase H) activity, both of which are essential for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome. mdpi.com Non-nucleoside inhibitors of HIV-1 RT, a class to which sanguinarine's mechanism may be analogous, often bind to a hydrophobic pocket near the enzyme's active site, blocking the chemical reaction without preventing nucleotide binding. nih.gov

Sanguinarine acts as an inhibitor of DNA topoisomerases, enzymes that are critical for managing the topological states of DNA during processes like replication and transcription. nih.govplos.orgnih.gov These enzymes function by creating transient breaks in the DNA backbone to allow for strand passage and then religating the breaks. nih.govwikipedia.org Topoisomerase inhibitors can be classified as "poisons" that stabilize the transient enzyme-DNA complex, leading to an accumulation of DNA breaks and subsequent cell death. plos.orgwikipedia.org Sanguinarine's inhibitory action aligns with this mechanism, preventing the formation of the covalent enzyme-DNA intermediates. nih.gov Specifically, in in vitro assays, sanguinarine inhibited the catalytic activities of topoisomerase I and II with IC50 values of 1 µM and 0.01 µM, respectively. nih.gov

In contrast to its inhibitory actions, sanguinarine has been identified as a direct, allosteric activator of AMP-activated protein kinase (AMPK). researchgate.netnih.gov AMPK is a key cellular energy sensor that, when activated, promotes ATP-generating catabolic pathways while inhibiting ATP-consuming anabolic processes. f1000research.com Sanguinarine was found to directly interact with and enhance the enzymatic activity of AMPK. researchgate.netnih.gov Cell-based assays confirmed that treatment with sanguinarine led to the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC). researchgate.netnih.gov Docking studies suggest that sanguinarine binds to a unique allosteric site at the cleft between the β and γ domains of the AMPK holoenzyme, a different location from where the natural ligand AMP binds. researchgate.netnih.gov This activation was observed to be exclusive to AMPK holoenzymes containing α1γ1 complexes and was effective for both β1- and β2-containing isotypes. researchgate.netnih.gov

Preclinical research has shown that sanguinarine can inhibit the activity of the Rho family GTPases, specifically Cell division control protein 42 homolog (Cdc42) and Ras-related C3 botulinum toxin substrate 1 (Rac1). ncats.io These proteins are key regulators of various cellular processes, including cell proliferation, adhesion, and migration. researchgate.netnih.gov The inhibitory effect of sanguinarine on these GTPases has been quantified, with an IC50 value of 32.0 µM for Cdc42 and 58.0 µM for Rac1. ncats.io The inhibition of Rac1 and Cdc42 is a mechanism shared by some other small molecule inhibitors that have been shown to suppress the growth of cancer cells. plos.org

Sanguinarine has been found to inhibit the enzyme DOPA decarboxylase (DDC). ncats.io The IC50 value for this inhibition was determined to be 200.0 µM. ncats.io DDC is an enzyme involved in the synthesis of dopamine (B1211576) and serotonin. nih.gov Inhibitors of DDC, such as carbidopa, are used in the treatment of Parkinson's disease to prevent the peripheral conversion of levodopa (B1675098) to dopamine, thereby increasing its availability in the brain. nih.govflintbox.compagepressjournals.org

Induction of Cellular Stress Responses

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

A primary mechanism of sanguinarine's action in cellular systems is the induction of reactive oxygen species (ROS) generation, leading to significant oxidative stress. imrpress.complos.orgresearchgate.netnih.govnih.govqnl.qaspandidos-publications.com Sanguinarine treatment has been shown to cause the production of large amounts of ROS, particularly hydrogen peroxide. researchgate.net This surge in ROS can deplete the cell's natural antioxidant reserves, such as glutathione, making the cells more susceptible to oxidative damage. imrpress.comresearchgate.net

The generation of ROS by sanguinarine is a critical initiator of cell death signals in various cancer cell lines. plos.org This oxidative stress can lead to damage of vital cellular components like DNA and proteins, ultimately triggering apoptosis. plos.org The pro-apoptotic effects of sanguinarine are often dependent on this ROS production, as the use of ROS scavengers can reverse these effects. plos.orgnih.govqnl.qa The induction of ROS by sanguinarine has been observed in multiple preclinical studies, highlighting it as a key event in its cytotoxic activity. imrpress.complos.orgresearchgate.netnih.govnih.govqnl.qaspandidos-publications.com

Endoplasmic Reticulum (ER) Stress Induction

In addition to oxidative stress, sanguinarine is known to induce stress in the endoplasmic reticulum (ER), the primary site for protein folding and modification within the cell. spandidos-publications.com The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress. frontiersin.org Sanguinarine treatment activates the ER stress signaling pathway, a response aimed at restoring ER homeostasis. spandidos-publications.com

However, prolonged or severe ER stress, as induced by sanguinarine, can lead to the activation of the unfolded protein response (UPR). e-dmj.orgnih.gov While the UPR initially tries to alleviate stress by reducing protein synthesis and promoting the degradation of misfolded proteins, chronic activation can initiate apoptosis. e-dmj.orgnih.gov In the context of sanguinarine's effects, the induction of ER stress is a significant contributor to its anticancer properties, working in concert with ROS production to promote cell death. spandidos-publications.com In some cellular models, inhibiting ER stress has been shown to reduce the growth inhibition and apoptosis caused by sanguinarine. spandidos-publications.com

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis)

Sanguinarine is a potent inducer of programmed cell death, primarily through the process of apoptosis, in a wide variety of cancer cell lines. plos.orgnih.govnih.govspandidos-publications.comncats.ionih.govnih.govmedicinacomplementar.com.br This induction of apoptosis is a key mechanism behind its potential as an antineoplastic agent. ncats.ionih.gov The apoptotic process initiated by sanguinarine involves multiple cellular pathways and is often concentration-dependent. sagra4u.com

One of the central features of sanguinarine-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. plos.orgnih.govmedicinacomplementar.com.br Studies have demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the key executioner caspase, caspase-3. plos.orgnih.govmedicinacomplementar.com.br The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govmedicinacomplementar.com.brsagra4u.com

Sanguinarine triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. plos.orgnih.gov The extrinsic pathway can be initiated by the upregulation of death receptors like DR5/TRAILR2. nih.gov The intrinsic pathway is characterized by mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. plos.orgnih.govmedicinacomplementar.com.br This release is often regulated by the Bcl-2 family of proteins, with sanguinarine causing an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, shifting the balance in favor of apoptosis. nih.govmedicinacomplementar.com.br In some contexts, the apoptotic effects of sanguinarine can be reversed by pan-caspase inhibitors, confirming the central role of these enzymes in the cell death process. nih.gov

Disruption of Cell Membrane Integrity

Sanguinarine has been shown to disrupt the integrity of the cell membrane. biosynth.comnih.gov This action contributes to its cytotoxic effects. ncats.io The compound can interfere with the function of transmembrane proteins, such as the Na+-K+-ATPase, which is crucial for maintaining the ionic balance across the cell membrane. ncats.io

In bacterial cells, sanguinarine has been observed to increase the permeability of the cell membrane. nih.gov This leads to a leakage of intracellular components and a disruption of essential cellular processes. nih.gov For instance, an increase in extracellular ATP activity has been noted, indicating a loss of membrane integrity. nih.gov While the primary focus of many studies is on its intracellular targets, the ability of sanguinarine to compromise the physical barrier of the cell membrane represents another important aspect of its multifaceted mechanism of action. ncats.iobiosynth.comnih.gov

Interactive Data Table: Cellular Effects of this compound

| Mechanism | Key Molecular Events | Affected Cellular Processes | Observed Outcome in Preclinical Models |

| Dual Kinase Inhibition | Binds to and inhibits AURKA and CDK2. researchgate.netnih.govnih.gov | DNA replication, cell cycle progression, spindle assembly. researchgate.netnih.govnih.gov | Cell cycle arrest, inhibition of tumor cell growth. nih.gov |

| ROS Generation | Increased production of reactive oxygen species (ROS), particularly H2O2. imrpress.complos.orgresearchgate.netnih.govnih.govqnl.qaspandidos-publications.com Depletion of cellular antioxidants (e.g., glutathione). imrpress.comresearchgate.net | Oxidative damage to DNA and proteins. plos.org | Induction of apoptosis. plos.orgnih.govqnl.qa |

| ER Stress Induction | Accumulation of unfolded/misfolded proteins in the ER. frontiersin.org Activation of the unfolded protein response (UPR). spandidos-publications.come-dmj.orgnih.gov | Protein folding and modification. frontiersin.org | Apoptosis. spandidos-publications.com |

| Apoptosis Induction | Activation of caspases (caspase-3, -8, -9). plos.orgnih.govmedicinacomplementar.com.br Cleavage of PARP. nih.govmedicinacomplementar.com.brsagra4u.com Mitochondrial dysfunction and cytochrome c release. plos.orgnih.govmedicinacomplementar.com.br Altered Bax/Bcl-2 ratio. nih.govmedicinacomplementar.com.br | Programmed cell death. | Inhibition of cancer cell growth. plos.orgspandidos-publications.com |

| Membrane Disruption | Interference with transmembrane proteins (e.g., Na+-K+-ATPase). ncats.io Increased membrane permeability. nih.gov | Maintenance of ionic gradients, cellular integrity. | Leakage of intracellular components, cell death. ncats.ionih.gov |

Spectroscopic Data

The structural elucidation and confirmation of Sanguinarine (B192314) nitrate (B79036) rely on several spectroscopic techniques. While a complete, detailed spectral dataset for the nitrate salt is not available in the consulted literature, the characterization would involve the following methods:

Mass Spectrometry (MS): Mass analysis would identify the molecular ion of the sanguinarine cation (C₂₀H₁₄NO₄⁺) at a mass-to-charge ratio (m/z) of approximately 332.33. raybiotech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the complex aromatic structure and the presence of the N-methyl group and the two methylenedioxy groups on the benzophenanthridine core. researchgate.net

Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands corresponding to the aromatic C-H bonds, C=C and C=N⁺ bonds of the heterocyclic system, and the C-O-C stretches of the methylenedioxy groups. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Due to its extensive conjugated system, sanguinarine exhibits strong absorption in the UV-visible range, which is useful for its quantification. nih.gov

Preclinical Biological Activities of Sanguinarine Nitrate in Vitro and in Vivo Models

Antimicrobial Spectrum and Potency

Sanguinarine (B192314) has demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral effects. ncats.ionih.gov Its mechanism of action often involves interacting with microbial cell structures and key cellular pathways.

Sanguinarine exhibits potent antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov Studies have shown its efficacy is comparable to that of standard antibiotics. nih.gov The mechanism of action is multifaceted, involving the inhibition of bacterial cytokinesis, disruption of cell membrane integrity and permeability, and interference with cellular metabolism. nih.govnih.gov

Research has demonstrated that sanguinarine can inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) by increasing the permeability of the cell wall and membrane. nih.govresearchgate.net It is also effective against methicillin-resistant S. aureus (MRSA). cosmosscholars.com In studies against Gram-negative bacteria, sanguinarine has shown significant activity against Providencia rettgeri, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 7.8 μg/mL. nih.gov For many bacterial strains, a sanguinarine concentration 16 times its MIC value was found to be bactericidal within 4 to 6 hours of incubation. nih.gov Furthermore, sanguinarine has been observed to work synergistically with other antibiotics, such as polymyxin (B74138) B, to enhance their efficacy against Gram-negative bacterial infections. nih.gov

| Bacterial Type | Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Gram-positive & Gram-negative | 34 diverse strains (including clinical isolates) | 0.5 - 128 | nih.gov |

| Gram-negative | Providencia rettgeri (7 strains) | 3.9 - 7.8 | nih.gov |

| Gram-positive | Staphylococcus aureus | Not specified (Inhibitory zone test) | nih.gov |

| Gram-negative | Helicobacter pylori | Significant Activity | cosmosscholars.com |

Sanguinarine possesses significant antifungal properties against a variety of fungal pathogens, including those affecting humans and plants. asm.orgnih.gov Its activity extends to inhibiting the formation of biofilms, which are communities of microbes that exhibit high resistance to antifungal agents. asm.org

In studies against Candida albicans, a common human fungal pathogen, sanguinarine demonstrated a median inhibitory concentration (MIC50) of 3.2 μg/mL. asm.org It effectively suppressed the formation of C. albicans biofilms in a dose-dependent manner; a concentration of 1.6 μg/mL inhibited biofilm development by 72.9%. asm.org Sanguinarine was also effective at disrupting mature, pre-formed biofilms. asm.org Research into its efficacy against plant-pathogenic fungi showed that sanguinarine had median effective concentrations (EC50) in the range of 14–50 µg/mL for most of the seven species tested. nih.govresearchgate.net The positively charged iminium (C=N+) group within the sanguinarine molecule is considered a key determinant of its antifungal activity. nih.govresearchgate.net

| Fungus | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | MIC50 | 3.2 | asm.org |

| Phytopathogenic Fungi (e.g., C. lunata, P. oryzae) | EC50 Range | 14 - 50 | nih.govresearchgate.net |

The antiviral potential of sanguinarine has been investigated, although it is a less extensively studied area compared to its antibacterial and antifungal properties. mdpi.com However, recent research has highlighted its potent activity against specific viruses.

A notable study demonstrated that sanguinarine is a potent antagonist of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen causing significant economic losses in the swine industry. mdpi.com The research revealed that sanguinarine inhibits PRRSV proliferation through a multi-site mechanism, targeting several stages of the viral life cycle, including internalization into the host cell, subsequent replication of the viral genome, and the release of new virus particles. mdpi.com The study did not find an effect on the initial attachment of the virus to the host cell. mdpi.com This suggests that sanguinarine acts both on the virus entering the cell and on the processes within the cell that are necessary for viral propagation. mdpi.com

Anti-inflammatory Efficacy and Immunomodulation

Sanguinarine demonstrates significant anti-inflammatory and immunomodulatory effects, which have been observed in both in vitro and in vivo experimental models of acute and chronic inflammation. nih.govresearchgate.net The primary mechanism for this activity involves the inhibition of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in orchestrating inflammatory responses. biosynth.com

Sanguinarine effectively modulates the body's inflammatory response by potently inhibiting the expression and release of various inflammatory mediators. nih.gov This includes a reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.net

In experimental models, sanguinarine has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK), a key signaling pathway that controls the synthesis and release of many inflammatory mediators. nih.gov In a study involving lung cancer cells and macrophage-like cells, exosomes from cells treated with sanguinarine were able to decrease the RNA expression of TNF-α, IL-6, and the chemokine CCL-2 in the macrophages. nih.gov This effect was linked to the inhibition of the NF-κB signaling pathway. nih.gov By downregulating these critical signaling molecules and cytokines, sanguinarine can effectively curb the inflammatory cascade.

The immunomodulatory effects of sanguinarine are clearly demonstrated through its influence on macrophages, which are key immune cells that initiate and regulate inflammatory responses. Studies using murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, have been instrumental in elucidating these effects. nih.gov

Sanguinarine has been shown to directly affect macrophage responses. It reduces the expression of the chemokine CCL-2 in peritoneal macrophages, a molecule responsible for recruiting other immune cells to a site of inflammation. researchgate.net In another model using the human monocytic THP-1 cell line, which can be differentiated into macrophages, sanguinarine-treated exosomes were found to inhibit the activation of these cells. nih.gov This inhibition prevented the macrophages from promoting the migration and proliferation of cancer cells, an effect attributed to the suppression of the NF-κB pathway within the macrophages. nih.gov These findings indicate that sanguinarine can modulate macrophage function to produce an anti-inflammatory outcome. nih.gov

Antineoplastic and Chemopreventive Potential (Preclinical Models)

Sanguinarine, a benzophenanthridine alkaloid, has demonstrated notable antineoplastic and chemopreventive activities in a variety of preclinical in vitro and in vivo models. nih.govnih.gov These studies suggest that its therapeutic potential in oncology stems from its ability to modulate multiple biological processes, including inducing cell death (apoptosis), inhibiting the growth of tumor cells, and preventing the formation of new blood vessels that supply tumors. nih.govnih.gov The anticancer effects are linked to its capacity to interfere with several aberrantly activated signal transduction pathways crucial for tumor development and progression. nih.govnih.gov Preliminary preclinical research highlights sanguinarine's potential as a future cancer therapeutic agent, showing it can cause apoptosis in human cancer cells. ncats.io

Inhibition of Cell Proliferation and Viability in Cancer Cell Lines

Sanguinarine nitrate (B79036) exhibits significant inhibitory effects on the proliferation and viability of various human cancer cell lines, often in a dose- and time-dependent manner. researchgate.net The underlying mechanisms for this cytotoxicity involve the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

In human bladder cancer cell lines (T24, 5637, and EJ), treatment with sanguinarine has been shown to decrease cell viability. researchgate.net Similarly, in non-small cell lung cancer (NSCLC) cell lines H1299 and H1975, sanguinarine not only suppressed cell viability and colony formation but also induced apoptosis. nih.gov This pro-apoptotic effect is partly achieved by modulating key regulatory proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov

Further studies on 22B-cFluc cells demonstrated a dose-dependent decrease in cell proliferation upon treatment with sanguinarine. medchemexpress.com This effect was accompanied by a corresponding dose-dependent increase in caspase-3 activity, a key executioner enzyme in the apoptotic pathway. medchemexpress.com The compound is also recognized for its ability to induce death in human cervical cancer (HeLa) cells through the activation of both apoptosis and ferroptosis. researchgate.net In a rat colorectal cancer cell line (DHD/K12/TRb), sanguinarine exerted a dose-dependent inhibitory effect on cell proliferation and induced apoptosis. nih.gov

| Cancer Type | Cell Line(s) | Observed Effects | Key Mechanisms |

|---|---|---|---|

| Non-Small Cell Lung | H1299, H1975 | Inhibited cell viability, suppressed colony formation, induced apoptosis. nih.gov | Increased Bax, decreased Bcl-2 expression. nih.gov |

| Bladder | T24, 5637, EJ | Decreased cell viability. researchgate.net | Induction of apoptosis. researchgate.net |

| Colorectal | DHD/K12/TRb | Dose-dependent inhibition of proliferation, induced apoptosis. nih.gov | Pro-apoptotic effects. nih.gov |

| Cervical | HeLa | Induced cell death. researchgate.net | Activation of apoptosis and ferroptosis. researchgate.net |

| Prostate Cancer Xenograft | 22B-cFluc | Dose-dependent decrease in proliferation. medchemexpress.com | Dose-dependent increase in caspase-3 activity. medchemexpress.com |

Anti-angiogenic Effects

In vitro studies have shown that sanguinarine can suppress endothelial cell migration, sprouting, and survival induced by Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis. nih.gov The mechanism behind this suppression involves the blocking of VEGF-induced Akt phosphorylation, a critical step in the signaling pathway that promotes endothelial cell survival and proliferation. nih.gov Sanguinarine chloride has also been shown to suppress VEGF-induced phosphorylation of p38-MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2), which are also crucial for angiogenesis. nih.gov

In vivo models have corroborated these findings. Sanguinarine potently suppressed the formation of new blood vessels in mouse Matrigel plug assays and in the chorioallantoic membrane of chick embryos. nih.gov In preclinical tumor models, such as mouse melanoma and rat colorectal cancer, the therapeutic efficacy of sanguinarine was attributed not only to its direct anti-proliferative effects on cancer cells but also significantly to its inhibition of tumor-induced angiogenesis. nih.gov This anti-angiogenic effect is also being explored for neovascular ocular diseases. nih.gov

| Model Type | Model Description | Key Findings | Mechanism of Action |

|---|---|---|---|

| In Vitro | VEGF-induced human retinal microvascular endothelial cells (HRMECs). nih.govnih.gov | Markedly suppressed endothelial cell migration, sprouting, and survival in a dose-dependent manner. nih.gov | Strongly suppressed basal and VEGF-induced Akt, p38-MAPK, and ERK1/2 phosphorylation. nih.govnih.gov |

| In Vivo | Mouse Matrigel plug assay. nih.gov | Potently suppressed blood vessel formation. nih.gov | Inhibition of VEGF-induced signaling. nih.gov |

| In Vivo | Chick chorioallantoic membrane (CAM) assay. nih.gov | Potently suppressed blood vessel formation. nih.gov | Inhibition of VEGF-induced signaling. nih.gov |

| In Vivo | Mouse melanoma and rat colorectal cancer models. nih.gov | Inhibited angiogenesis as part of its therapeutic effect. nih.gov | Inhibition of VEGF secretion and signal transduction. nih.gov |

Inhibition of Tumor Progression in Preclinical Models

The antitumor activities of sanguinarine observed in cell culture have been successfully translated into preclinical animal models, demonstrating a clear inhibition of tumor growth and progression. nih.gov These in vivo studies provide a crucial link between the compound's molecular actions and its potential therapeutic application.

In a significant study using a rat colorectal cancer model with DHD/K12/TRb cells, sanguinarine treatment resulted in a striking inhibition of tumor growth by more than 70%. nih.gov Histopathological examination and TUNEL assays on tumor sections from these animals confirmed that the reduction in tumor size was associated with sanguinarine's pro-apoptotic effect on the cancer cells in vivo. nih.gov

Another in vivo study utilized a xenograft model where nude mice were inoculated with 22B-cFluc prostate cancer cells. medchemexpress.com Following treatment with sanguinarine, a notable increase in bioluminescent signal, indicative of apoptosis, was observed within 48 hours. medchemexpress.com This demonstrates the compound's ability to effectively induce programmed cell death in established tumors. The antitumor effects in preclinical models are often linked to a combination of apoptosis induction, inhibition of inflammation (via pathways like NF-κB), and the suppression of angiogenesis. nih.gov

Neuroprotective Effects

Beyond its anticancer potential, sanguinarine has been shown to possess significant neuroprotective properties in preclinical models of neurological damage. nih.govnih.gov These effects are largely attributed to its anti-inflammatory and anti-apoptotic capabilities within the central nervous system.

In a rat model of stroke induced by middle cerebral artery occlusion (MCAO), pre-treatment with sanguinarine demonstrated a marked protective effect. nih.gov It significantly reduced the volume of cerebral infarction and lessened the severity of neurological deficits. nih.gov The treatment also mitigated histological injury to the brain tissue. nih.gov

The mechanisms underlying this neuroprotection involve the modulation of key cell death and inflammatory pathways. nih.gov Sanguinarine treatment led to an increase in the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio favors cell survival. Furthermore, sanguinarine suppressed the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), following the ischemic event. nih.gov These findings suggest that sanguinarine protects against cerebral ischemic injury by concurrently inhibiting apoptosis and inflammation in brain cells. nih.gov

Antiosteoporosis Effects

Sanguinarine has been identified as a potential therapeutic agent for osteoporosis in preclinical studies. nih.govnih.gov Its effects have been evaluated in both in vitro models using bone-forming cells and in vivo models of osteoporosis.

In studies with murine preosteoblast MC3T3-E1 cells, sanguinarine treatment significantly enhanced osteoblast differentiation. nih.gov This was evidenced by a notable increase in the activity of alkaline phosphatase (ALP), a key marker of osteoblastic differentiation. nih.govresearchgate.net This pro-differentiation effect was achieved without impacting cell proliferation. nih.gov The mechanism of action involves the activation of the AMPK/Smad1 signaling pathway, which in turn upregulates the expression of crucial osteoblast differentiation regulators like bone morphogenetic protein 2 (BMP2). nih.gov

The efficacy of sanguinarine was further confirmed in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis. nih.gov In these animals, sanguinarine treatment promoted bone tissue growth, as evaluated by histological examination and micro-CT analysis. nih.govresearchgate.net Specifically, high-dose treatment significantly mitigated bone loss, reversed the decrease in bone mineral density (BMD) and bone volume/total volume (BV/TV) ratio, and improved other bone histomorphometry parameters that were negatively affected by the ovariectomy. researchgate.net These results indicate that sanguinarine can stimulate bone growth in vivo and may be an effective compound for osteoporosis treatment. nih.gov

| Model | Key Findings | Underlying Mechanism |

|---|---|---|

| Murine Preosteoblast MC3T3-E1 Cells | Significantly increased alkaline phosphatase (ALP) activity; promoted osteoblast differentiation. nih.gov | Activation of the AMPK/Smad1 signaling pathway; increased expression of BMP2. nih.gov |

| Ovariectomized (OVX) Rat Model | Promoted bone tissue growth; mitigated bone loss; improved bone mineral density (BMD) and bone histomorphometry. nih.govresearchgate.net | Stimulation of in vivo bone growth. nih.gov |

Analytical Methodologies for Sanguinarine Nitrate Quantification and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of sanguinarine (B192314) nitrate (B79036) from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently used methods, often coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Various Detectors (e.g., DAD, MS/MS)

HPLC and UPLC methods offer robust and reproducible quantification of sanguinarine nitrate. The choice of detector is critical and depends on the analytical requirements, such as sensitivity and the need for structural confirmation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a widely used method for the simultaneous separation and quantification of sanguinarine and other related alkaloids. scielo.br HPLC-DAD allows for the monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. scielo.brnih.gov For instance, a sensitive and reliable HPLC-DAD method was developed for the analysis of benzylisoquinoline alkaloids, including sanguinarine, in Argemone mexicana extracts. scielo.br This method utilized a C18 Hypersil Gold column with a gradient elution of acetonitrile (B52724) in 1% acetic acid in water, with quantification at 254 nm. scielo.br The method demonstrated good linearity, with limits of detection (LOD) and quantitation (LOQ) for sanguinarine being 0.05 and 0.15 µg/mL, respectively. scielo.br In another study, HPLC with UV detection at 327 nm was used to monitor sanguinarine in various media, with a detection limit of 5 ng in cell culture medium and rat urine. doi.org

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net When coupled with a tandem mass spectrometer (MS/MS), it provides exceptional sensitivity and selectivity, making it ideal for analyzing trace levels of this compound in complex biological matrices. mdpi.comresearchgate.netnih.gov UPLC-Q-TOF-MS/MS (quadrupole time-of-flight mass spectrometry) has been employed to identify sanguinarine metabolites in rat plasma, urine, and feces. mdpi.comnih.gov This technique allows for the determination of the elemental composition of metabolites through accurate mass measurements and structural elucidation based on fragmentation patterns. mdpi.com A rapid and specific UPLC-MS/MS method was also developed for the bioanalysis of ethoxysanguinarine, a derivative of sanguinarine, demonstrating excellent precision and a linear calibration curve from 1.1 to 560 ng/mL. researchgate.net

Table 1: HPLC and UPLC Methods for this compound Analysis

| Technique | Column | Mobile Phase | Detector | LOD/LOQ | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | C18 Hypersil Gold | Acetonitrile gradient (20-70%) in 1% acetic acid | DAD (254 nm) | LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL | scielo.br |

| HPLC-UV | Nucleosil C18 | 0.2% formic acid/water/acetonitrile gradient | UV (327 nm) | LOD: 5 ng | doi.org |

| UPLC-Q-TOF-MS/MS | Not Specified | Not Specified | Q-TOF-MS/MS | Not Specified | mdpi.comnih.gov |

| UPLC-MS/MS | Waters HSS T3 (2.1 * 50 mm, 1.8 µM) | A: 2 mmol/L ammonium (B1175870) formate (B1220265) aqueous solution-formic acid (99.8:0.2, v/v) B: methanol-formic acid (99.8:0.2, v/v) | MS/MS | LOD: 1.5 ng/mL | researchgate.net |

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS)

HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput and cost-effectiveness. ijsdr.orgakcongress.com When coupled with mass spectrometry, HPTLC-MS becomes a powerful tool for the identification and quantification of compounds directly from the plate. bbrc.inresearchgate.netbbrc.in

A sensitive HPTLC-MS method has been developed for the identification and analysis of sanguinarine and dihydrosanguinarine (B1196270) in Argemone mexicana seeds and to detect adulteration in edible mustard oil. bbrc.inresearchgate.netbbrc.in This method utilized a mobile phase of n-hexane: acetone (B3395972) (23:7, v/v) and Dragendorff's reagent for derivatization. bbrc.inbbrc.in The separated bands on the HPTLC plate were directly eluted into the mass spectrometer for confirmation. bbrc.inresearchgate.netbbrc.in The mass spectral analysis showed base peaks at m/z 332 for sanguinarine and m/z 334 for dihydrosanguinarine. bbrc.inbbrc.in This technique provides a simple, rapid, and reproducible approach for routine analysis. bbrc.inresearchgate.netbbrc.inresearchgate.net

Spectroscopic Techniques (e.g., Spectrophotometry, Spectrofluorimetry)

Spectroscopic methods are valuable for the quantification of this compound, particularly due to its fluorescent properties.

Spectrophotometry: UV-Visible spectrophotometry can be used for the quantification of sanguinarine. Sanguinarine exhibits characteristic absorption maxima that can be utilized for its determination. researchgate.net However, the sensitivity of spectrophotometry may be lower compared to other techniques, and interference from other compounds in a mixture can be a challenge. nih.gov

Spectrofluorimetry: Sanguinarine is a fluorescent molecule, and spectrofluorimetry offers a highly sensitive method for its quantification. doi.orgnih.gov The fluorescence excitation and emission wavelengths for sanguinarine have been optimized at 475 nm and 577 nm, respectively. doi.org A high-performance liquid chromatographic method coupled with fluorometric detection was developed for sanguinarine analysis in biological samples, achieving a detection limit of 0.5 ng. doi.orgnih.gov The influence of pH on the fluorescence properties of sanguinarine has also been studied, revealing that the fluorescence is pH-dependent due to the interconversion between its charged iminium form and its neutral carbinolamine form. researchgate.net

Table 2: Spectroscopic Properties of Sanguinarine

| Technique | Parameter | Wavelength (nm) | Reference |

|---|---|---|---|

| Spectrophotometry | UV Detection | 327 | doi.org |

| Spectrofluorimetry | Excitation | 475 | doi.orgresearchgate.net |

| Emission | 577 | doi.org | |

| pH-dependent Fluorescence (SGOH form) | Excitation | 327 | researchgate.net |

| Emission | 418 | researchgate.net | |

| pH-dependent Fluorescence (SG+ form) | Excitation | 475 | researchgate.net |

| Emission | 590 | researchgate.net |

Mass Spectrometry (MS) Applications and Techniques (e.g., ESI-MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like sanguinarine. researchgate.netdntb.gov.ua

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is frequently coupled with liquid chromatography (LC-MS) to provide both separation and mass information. researchgate.net In the positive ion mode, sanguinarine typically shows a prominent molecular ion peak. bbrc.in HPLC/ESI-MS has been used to study the pharmacokinetics of sanguinarine in rats, allowing for the determination of the alkaloid in plasma and liver. researchgate.net The high sensitivity of ESI-MS/MS in multiple reaction monitoring (MRM) mode allows for the quantification of sanguinarine at very low concentrations. researchgate.net

Other Advanced Analytical Approaches (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC for the analysis of charged species like sanguinarine. uq.edu.aumdpi.comnih.gov

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. sciex.com This technique requires only minute amounts of sample and can provide rapid separations with high resolution. sciex.com CE has been successfully applied to the analysis of various alkaloids, including sanguinarine. nih.gov A combined two-phase laminar flow liquid-liquid microextraction with electrophoretic separation on a single glass microchip has been reported for the detection of sanguinarine in spiked plasma and blood samples, simplifying sample pretreatment. uq.edu.au

Computational and Theoretical Studies of Sanguinarine Nitrate

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction of a ligand with a target protein at the molecular level. In the context of sanguinarine (B192314), these methods have been instrumental in elucidating its potential mechanisms of action against various diseases, particularly cancer.

Studies have employed molecular docking to investigate the interaction of sanguinarine with several key proteins involved in cancer progression. For instance, sanguinarine has demonstrated significant binding affinity with vascular endothelial growth factor (VEGF) and B-cell lymphoma 2 (Bcl-2), with docking scores of -9.0 kcal/mol and -8.8 kcal/mol, respectively. researchgate.net These findings suggest a potential mechanism for cancer prevention by inhibiting angiogenesis and promoting apoptosis. researchgate.net Further investigations have identified sanguinarine as a potent inhibitor of the epidermal growth factor receptor (EGFR), with a binding energy of -10.7 kcal/mol, which is more potent than the known inhibitor erlotinib. researchgate.net

Molecular dynamics (MD) simulations provide further insights into the stability and dynamics of the ligand-protein complex over time. MD studies on sanguinarine complexed with proteins such as p53, VEGF, and Bcl-2 have shown that the complex remains stable, with root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values within an acceptable range. researchgate.net These simulations offer a dynamic perspective on how sanguinarine interacts with its targets, reinforcing the findings from molecular docking. researchgate.net

In a study focused on cervical cancer, molecular docking and molecular simulation dynamics analyses confirmed the stable binding of sanguinarine to Aurora A kinase (AURKA) and Cyclin-dependent kinase 2 (CDK2). nih.govnih.gov This dual inhibition is proposed to disrupt DNA replication, cell cycle progression, and DNA repair pathways, highlighting sanguinarine's potential as a multi-targeting anticancer agent. nih.govnih.govresearchgate.net Another study investigating the scolicidal effects of sanguinarine identified acetylcholinesterase as a primary target through molecular docking, with a strong binding score of -11.8 kcal/mol. nih.gov

The table below summarizes the binding affinities of sanguinarine with various protein targets as determined by molecular docking studies.

| Target Protein | Binding Affinity (kcal/mol) |

| Acetylcholinesterase | -11.8 nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | -10.7 researchgate.net |

| Vascular Endothelial Growth Factor (VEGF) | -9.0 researchgate.net |

| B-cell lymphoma 2 (Bcl-2) | -8.8 researchgate.net |

These computational approaches are crucial in identifying potential drug candidates and understanding their mechanisms of action before proceeding to more resource-intensive experimental studies. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods, including molecular mechanics, semi-empirical methods (like PM3), Hartree-Fock, and density functional theory (DFT), have been applied to study the sanguinarine molecule. researchgate.net

These computational analyses help to determine key molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.net For sanguinarine, these calculations have identified the hydrogen atoms as the primary sites for molecular interaction. researchgate.net This suggests a strong antioxidant potential, where the molecule can likely interact with and neutralize free radicals, thereby reducing their potential carcinogenic effects. researchgate.net

A study utilizing various quantum chemical methods calculated several thermochemical parameters and the dipole moment of sanguinarine. The results, obtained using different levels of theory and basis sets, are presented in the tables below.

Thermochemical Parameters of Sanguinarine

| Method/Basis Set | E (Kcal/mol) | C (cal/mol.K) | S (cal/mol.K) |

|---|---|---|---|

| B3LYP/6-311G | 198.375 | 76.505 | 143.845 |

| B3LYP/6-311G** | 198.160 | 76.253 | 144.017 |

| HF/6-21G | 212.458 | 70.198 | 137.874 |

| MP2/6-31G | 200.357 | 76.830 | 144.219 |

| B3LYP/STO-3G | 207.813 | 74.557 | 142.422 |

Source: researchgate.net

Dipole Moment of Sanguinarine

| Method/Basis Set | X (Debye) | Y (Debye) | Z (Debye) | Total (Debye) |

|---|---|---|---|---|

| B3LYP/STO-3G | 1.7949 | -2.0135 | 0.7058 | 2.7882 |

| UMP2-FC/6-31G | 0.6840 | -0.6053 | 0.8109 | 1.2214 |

Source: researchgate.net

These quantum chemical studies are fundamental in predicting the reactivity and interaction sites of sanguinarine, providing a theoretical foundation for its observed biological activities. researchgate.net

Network Pharmacology and Bioinformatics Approaches for Target Identification

Network pharmacology is a powerful approach that utilizes systems biology and bioinformatics to explore the complex interactions between drugs and biological systems. nih.gov This methodology has been effectively employed to understand the multifaceted mechanisms of action of natural products like sanguinarine. nih.gov

In the context of cervical cancer, a network pharmacology approach was used to identify the potential targets of sanguinarine. nih.govnih.gov By leveraging multiple drug target prediction databases, researchers identified 379 potential targets for sanguinarine. nih.govnih.govresearchgate.net These targets were then compared with genes associated with cervical cancer, revealing 35 shared targets. nih.govnih.gov

Further analysis using a protein-protein interaction (PPI) network and bioinformatics tools like the Cytohubba plugin helped to pinpoint key hub genes. researchgate.net This systematic screening identified Aurora A kinase (AURKA) and Cyclin-dependent kinase 2 (CDK2) as the primary targets of sanguinarine in its action against cervical cancer. nih.govnih.govresearchgate.net

The process of target identification through network pharmacology typically involves the following steps:

Prediction of Drug Targets: Utilizing various databases to compile a list of potential protein targets for the drug . nih.gov

Identification of Disease-Related Genes: Compiling a list of genes associated with the specific disease from genetic and disease databases. nih.gov

Intersection Analysis: Identifying the common targets between the drug's potential targets and the disease-related genes. nih.gov

Network Construction and Analysis: Building and analyzing a protein-protein interaction network to identify key proteins and pathways. researchgate.net

This integrated approach allows for a comprehensive understanding of how a compound like sanguinarine exerts its therapeutic effects through the modulation of multiple targets and pathways. nih.gov It provides a solid foundation for further experimental validation of the predicted targets and mechanisms. nih.govnih.gov

Prediction of Biological Activities and Mechanisms

Computational and theoretical studies play a crucial role in predicting the biological activities and elucidating the mechanisms of action of compounds like sanguinarine. nih.govnih.gov By integrating data from molecular docking, network pharmacology, and other bioinformatics tools, researchers can formulate hypotheses about how a compound functions at a molecular level. nih.govnih.gov

For sanguinarine, these predictive studies have suggested a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. nih.govontosight.airesearchgate.net The predicted mechanisms often involve the modulation of key cellular signaling pathways.